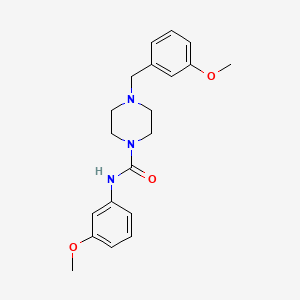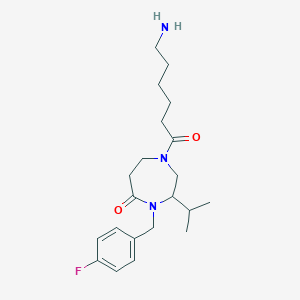
5-(1,4'-bipiperidin-3-yl)-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,4'-bipiperidin-3-yl)-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as BPT, is a chemical compound with potential applications in scientific research. BPT is a triazolone derivative, and its unique chemical structure makes it an interesting target for synthesis and investigation. In
Wirkmechanismus
The mechanism of action of BPT involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor has been implicated in various physiological processes, including reward, motivation, and mood regulation. BPT has been shown to act as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not to the same degree as a full agonist such as dopamine itself.
Biochemical and Physiological Effects
BPT has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, modulation of glutamate signaling, and modulation of neuroinflammatory processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, as mentioned previously.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPT in lab experiments is its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of this receptor without affecting other dopamine receptors. However, one limitation of using BPT is its relatively low potency compared to other dopamine D3 receptor ligands, which may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on BPT, including the following:
1. Further investigation of the anxiolytic and antidepressant-like effects of BPT and its potential therapeutic applications in the treatment of anxiety and depression.
2. Exploration of the potential role of BPT in modulating dopamine signaling in the mesolimbic pathway and its implications for reward and motivation.
3. Investigation of the potential role of BPT in modulating glutamate signaling and its implications for various neurological and psychiatric disorders.
4. Development of more potent derivatives of BPT that can be used at lower concentrations and with greater efficacy.
5. Investigation of the potential role of BPT in modulating neuroinflammatory processes and its implications for various neurological and psychiatric disorders.
Conclusion
In conclusion, BPT is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. BPT has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression. Further research is needed to fully explore the potential of BPT in scientific research and its implications for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of BPT involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BPT has potential applications in scientific research, particularly in the field of neuroscience. BPT has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. BPT has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-5-(1-piperidin-4-ylpiperidin-3-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-22-19(25)24(17-7-3-2-4-8-17)18(21-22)15-6-5-13-23(14-15)16-9-11-20-12-10-16/h2-4,7-8,15-16,20H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPVOGLZXZHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C3CCNCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide](/img/structure/B5308167.png)
![1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5308192.png)
![N-[(1S*,2R*,4R*)-bicyclo[2.2.1]hept-2-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5308200.png)
![ethyl 5-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5308208.png)
![5-benzoyl-5H-dibenzo[b,f]azepine](/img/structure/B5308213.png)

![N-{3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5308221.png)
![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5308234.png)
![[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5308236.png)

![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308255.png)
![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![4-{4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308275.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)